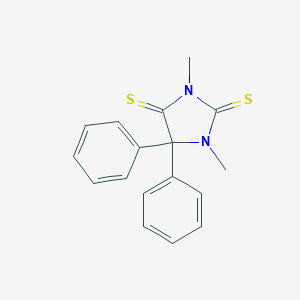

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-

Description

Delphinidin 3-glucoside chloride: is a naturally occurring anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the blue, purple, and red colors in many fruits and flowers. This compound is the 3-glucoside of delphinidin and is commonly found in black beans, blackcurrants, blueberries, huckleberries, bilberry leaves, and various myrtles . It is also known for its antioxidant properties and potential health benefits.

Properties

CAS No. |

16116-40-8 |

|---|---|

Molecular Formula |

C17H16N2S2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dithione |

InChI |

InChI=1S/C17H16N2S2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |

InChI Key |

OFTKLXJEDKESFB-UHFFFAOYSA-N |

SMILES |

CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin 3-glucoside chloride can be synthesized through the enzymatic acylation of delphinidin with glucose. The enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase catalyzes the reaction between delphinidin and glucose to form delphinidin 3-glucoside .

Industrial Production Methods: Industrial production of delphinidin 3-glucoside chloride typically involves extraction from natural sources such as berries and other fruits. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Delphinidin 3-glucoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Delphinidin 3-glucoside chloride can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or other nucleophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of delphinidin, such as delphinidin-3-rutinoside, delphinidin-3-galactoside, and delphinidin-3-sambubioside .

Scientific Research Applications

Chemistry: Delphinidin 3-glucoside chloride is used as a natural dye in biochemistry and food chemistry. It is also utilized in studies related to the stability and antioxidant properties of anthocyanins .

Biology: In biological research, delphinidin 3-glucoside chloride is studied for its potential anti-cancer properties. It has been shown to induce apoptosis in B cell chronic lymphocytic leukemia and inhibit the expression of certain oncogenes .

Medicine: Delphinidin 3-glucoside chloride exhibits phytoestrogen activity by binding to estrogen receptor beta, making it a potential candidate for hormone-related therapies . It also shows promise in the treatment of cardiovascular diseases due to its antioxidant and anti-inflammatory properties .

Industry: In the food industry, delphinidin 3-glucoside chloride is used as a natural colorant in various food products. Its stability and vibrant color make it an attractive alternative to synthetic dyes .

Mechanism of Action

Delphinidin 3-glucoside chloride exerts its effects through multiple molecular pathways. It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. It also modulates the expression of genes involved in cell proliferation and survival . Additionally, delphinidin 3-glucoside chloride binds to estrogen receptor beta, exerting phytoestrogen activity and influencing hormone-related pathways .

Comparison with Similar Compounds

- Delphinidin 3-rutinoside

- Delphinidin 3-galactoside

- Delphinidin 3-sambubioside

- Delphinidin 3-arabinoside

Comparison: Delphinidin 3-glucoside chloride is unique due to its specific glycosidic linkage and chloride ion. This structure imparts distinct chemical and biological properties compared to other delphinidin derivatives. For instance, delphinidin 3-rutinoside and delphinidin 3-galactoside have different sugar moieties, which can affect their solubility, stability, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.